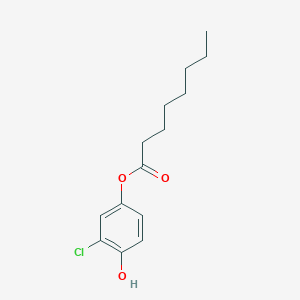![molecular formula C23H41NO2 B12527690 1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]- CAS No. 736906-69-7](/img/structure/B12527690.png)
1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]- is an organic compound with a complex structure It is a derivative of 1,3-propanediol, featuring an amino group and a long alkyl chain attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]- typically involves the reaction of 1,3-propanediol with an appropriate amine and a phenyl derivative. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the main structure.
Substitution: The amino group and phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell membranes due to its amphiphilic nature.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane properties and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-: Similar structure but with a shorter alkyl chain.
2-Amino-2-(4-hexylphenethyl) propane-1,3-diol: Another derivative with a different alkyl chain length.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]- is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and membrane integration .
Propiedades
Número CAS |
736906-69-7 |
|---|---|
Fórmula molecular |
C23H41NO2 |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
2-amino-2-[2-(4-dodecylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C23H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22(16-14-21)17-18-23(24,19-25)20-26/h13-16,25-26H,2-12,17-20,24H2,1H3 |
Clave InChI |
CBZIYNCRQAOCQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)
![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
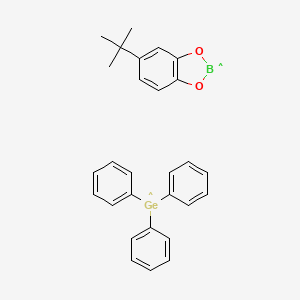
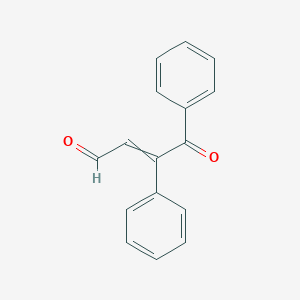
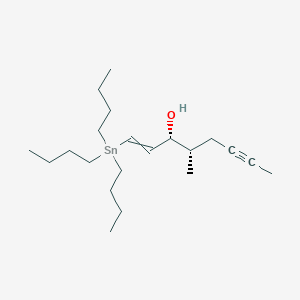
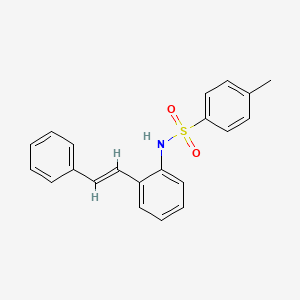
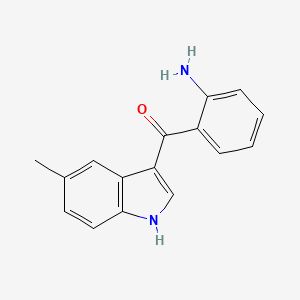
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
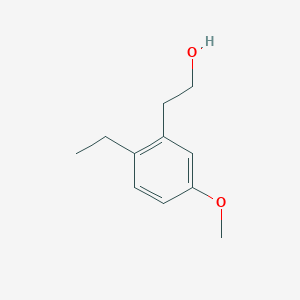
![Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12527660.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)
![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
